4-Propyl-1,6-heptadien-4-ol
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Overview
Description
4-Propyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C₁₀H₁₈O It is a type of alcohol characterized by the presence of a propyl group and two double bonds in its heptadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with propylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ether or tetrahydrofuran (THF)
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Feedstock: 1,6-heptadiene and propylmagnesium bromide
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 4-Propyl-1,6-heptadien-4-one or 4-Propyl-1,6-heptadien-4-al.
Reduction: 4-Propylheptanol.
Substitution: 4-Propyl-1,6-heptadien-4-chloride or 4-Propyl-1,6-heptadien-4-bromide.
Scientific Research Applications
4-Propyl-1,6-heptadien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Propyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress through redox reactions.
Comparison with Similar Compounds
4-Propyl-1,6-heptadien-4-ol can be compared with other similar compounds, such as:
1,6-Heptadien-4-ol: Lacks the propyl group, resulting in different chemical properties and reactivity.
4-Propyl-1,6-heptadien-4-one: An oxidized form with a ketone group instead of an alcohol.
4-Propylheptanol: A fully saturated alcohol with no double bonds.
The uniqueness of this compound lies in its combination of a propyl group and two double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
52939-61-4 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-propylhepta-1,6-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-4-7-10(11,8-5-2)9-6-3/h4-5,11H,1-2,6-9H2,3H3 |
InChI Key |
UPDFVVLBKBYBOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)(CC=C)O |
Origin of Product |
United States |
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